molecular formula C10H11N5O B13828213 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide CAS No. 384860-52-0

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide

Cat. No.: B13828213
CAS No.: 384860-52-0
M. Wt: 217.23 g/mol
InChI Key: SVRHXYNTVYYITC-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide (CAS 384860-52-0) is a specialized heterocyclic compound of significant interest in materials science and pharmaceutical research. This molecule, with the molecular formula C10H11N5O and a molecular weight of 217.23, features a pyridine core fused to a cyclopentane ring, functionalized with amino, cyano, and carbohydrazide groups . These functional groups enhance the compound's ability to engage in hydrogen bonding and coordinate with metal surfaces, making it a promising candidate for application as a corrosion inhibitor. Research on analogous 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has demonstrated their exceptional efficacy as mixed-type inhibitors for carbon steel in aggressive acidic environments, achieving inhibition efficiencies of up to 97.7% by forming a protective adsorbed layer following the Langmuir isotherm model . In pharmaceutical research, the 2-amino-3-cyanopyridine scaffold is a recognized privileged structure in medicinal chemistry. The presence of multiple nitrogen atoms and functional groups provides key interaction points for binding with biological targets, making this compound a valuable intermediate for the synthesis of potential therapeutic agents . The compound's structure is characterized by a calculated density of 1.441 g/cm³ and a refractive index of 1.675 . Researchers are advised to characterize the compound fully using techniques such as NMR, FTIR, and elemental analysis upon receipt. This product is intended for research and development purposes only and is not classified as a drug, antibiotic, or licensed for human or veterinary use.

Properties

CAS No.

384860-52-0

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide

InChI

InChI=1S/C10H11N5O/c11-4-6-8(10(16)15-13)5-2-1-3-7(5)14-9(6)12/h1-3,13H2,(H2,12,14)(H,15,16)

InChI Key

SVRHXYNTVYYITC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(=O)NN)C#N)N

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopenta[b]pyridine Core

A representative method involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions to form fused bicyclic systems:

Step Reagents & Conditions Description Yield (%)
1 N-amino-2-iminopyridine (3 mmol), cyclic β-diketone (3 mmol), ethanol (10 mL), acetic acid (6 equiv), O2 atmosphere (1 atm), 130 °C, 18 h Nucleophilic addition of enol form of diketone to N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization 72-90%

This method efficiently forms the cyclopenta[b]pyridine ring system, which is a critical scaffold for the target compound.

Introduction of Cyano and Amino Groups

The cyano group at the 3-position and amino group at the 2-position are introduced either by:

  • Direct substitution on the pyridine ring using cyano-containing reagents.
  • Functional group transformations on intermediates bearing suitable leaving groups.

For example, oxidation of 2,3-cyclopenteno pyridine derivatives with tert-butyl hydroperoxide (t-BuOOH) in the presence of manganese triflate catalyst and butylated hydroxytoluene (BHT) at room temperature for 24 hours yields oxidized intermediates that can be further functionalized.

Formation of the Carbohydrazide Moiety

The carbohydrazide group at the 4-position is typically introduced by reacting the corresponding 4-carbonyl intermediate with hydrazine hydrate or hydrazine derivatives under reflux conditions in suitable solvents such as ethanol or methanol.

Step Reagents & Conditions Description Yield (%)
2 4-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine derivative, hydrazine hydrate, reflux in ethanol or methanol, 12-24 h Nucleophilic addition of hydrazine to the carbonyl group forming carbohydrazide Reported yields vary (typically >80%)

This step is critical to install the hydrazide functionality necessary for the final target compound.

Representative Synthetic Route Summary

Stage Reactants Reaction Type Conditions Product Yield (%) Notes
1 N-amino-2-iminopyridine + cyclic β-diketone Nucleophilic addition, oxidative cyclization EtOH, AcOH, O2, 130 °C, 18 h Cyclopenta[b]pyridine intermediate 72-90 Forms bicyclic core
2 Cyclopenta[b]pyridine intermediate Oxidation Mn(OTf)2 catalyst, t-BuOOH, BHT, RT, 24 h Oxidized intermediate ~80 Introduces functional groups
3 Oxidized intermediate + hydrazine hydrate Hydrazide formation Reflux in EtOH/MeOH, 12-24 h 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide >80 Final product

Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:

Example data for a related compound (4-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) includes:

Parameter Value
Melting Point 161-162 °C
^1H NMR (400 MHz, CDCl3) δ 8.55 (d, J=5.9 Hz, 1H), 6.70 (d, J=5.9 Hz, 1H), 4.26 (q, J=7.0 Hz, 2H), etc.
^13C NMR (101 MHz, CDCl3) δ 203.0, 177.53, 164.24, 157.43, 120.17, 106.42, etc.
HRMS (ESI) Calculated m/z 192.1025; Found 192.1032

Such data validate the successful synthesis and structural integrity of intermediates and final products.

Research Findings and Perspectives

  • The oxidative cyclization method using molecular oxygen as an oxidant is environmentally friendly and provides high yields with broad substrate scope.
  • The use of manganese triflate catalysts and radical initiators like BHT enhances selectivity in oxidation steps.
  • Multi-step synthesis demands careful optimization of temperature, solvent, and reaction time to maximize yield and purity.
  • The hydrazide formation step is generally straightforward but requires careful control to avoid side reactions.
  • While specific biological activity data for this compound are limited, analogs in the cyclopentapyridine family show promising pharmacological profiles, encouraging further synthetic and medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets such as protein kinases and calcium channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application .

Comparison with Similar Compounds

3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxamide (Compound B)

  • Structural Differences: Lacks the amino group at position 2 and the carbohydrazide moiety at position 4.
  • Functional Impact: Corrosion Inhibition: Compound B exhibits a lower inhibition efficiency (85–92% in 1 M H₂SO₄) compared to Compound A (up to 97.7%) due to fewer adsorption sites. Adsorption for Compound B follows the Langmuir isotherm but is predominantly physical, whereas Compound A combines physical and chemical adsorption via amino and hydrazide interactions . DFT Calculations: Compound A’s higher electron density at the amino and hydrazide groups results in stronger adsorption energy (−245 kJ/mol vs. −198 kJ/mol for Compound B), as shown in Monte Carlo simulations .

2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carbohydrazide (Compound C)

  • Structural Differences : Features a six-membered cyclohexane ring fused to the pyridine core instead of a cyclopentane ring.
  • Functional Impact :
    • Thermal Stability : Compound C’s extended ring system reduces strain, increasing thermal stability (decomposition at 280°C vs. 255°C for Compound A).
    • Solubility : The cyclohexane ring in Compound C lowers aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL for Compound A) due to increased hydrophobicity.

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic Acid (Compound D)

  • Structural Differences : Replaces the carbohydrazide group with a carboxylic acid at position 4.
  • Functional Impact :
    • Corrosion Inhibition : Compound D shows pH-dependent behavior, with optimal inhibition at pH 3–4 (efficiency: 89%), whereas Compound A maintains >95% efficiency across pH 1–5 due to the hydrazide group’s protonation versatility .
    • Adsorption Mechanism : Compound D relies on carboxylate-Fe coordination, which is less stable under acidic conditions compared to Compound A’s multi-site adsorption.

Tabulated Comparison of Key Properties

Property Compound A Compound B Compound C Compound D
Inhibition Efficiency 97.7% (1 M H₂SO₄, 298 K) 85–92% (1 M H₂SO₄, 298 K) 78–88% (1 M HCl, 298 K) 89% (pH 3, 298 K)
Adsorption Type Mixed (physical + chemical) Physical (Langmuir) Chemical (Temkin) pH-dependent (carboxylate coordination)
Thermal Stability Decomposes at 255°C Decomposes at 240°C Decomposes at 280°C Decomposes at 260°C
Aqueous Solubility 1.5 mg/mL 2.1 mg/mL 0.8 mg/mL 3.2 mg/mL
DFT Adsorption Energy −245 kJ/mol −198 kJ/mol −210 kJ/mol −175 kJ/mol

Mechanistic Insights from Computational Studies

  • Compound A: DFT studies reveal that the amino and hydrazide groups donate electrons to Fe d-orbitals, forming stable coordination bonds. The cyano group enhances surface coverage via dipole interactions .
  • Compound B: Adsorption relies on van der Waals interactions between the cyano group and the metal surface, leading to weaker binding.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclopenta[b]pyridine ring protons (δ 2.0–3.5 ppm for dihydro protons) and carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 258.0984 for C12_{12}H12_{12}N4_4O).
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

How can computational modeling predict the reactivity of functional groups in this compound?

Q. Advanced

  • Density functional theory (DFT) : Calculates electron density maps to identify nucleophilic (amino group) and electrophilic (cyano group) sites. For example, the amino group’s lone pair participates in hydrogen bonding with biological targets, while the cyano group’s π* orbitals influence redox reactivity .
  • Molecular docking : Predicts binding affinities to enzymes (e.g., kinases) by simulating interactions between the bicyclic core and hydrophobic enzyme pockets .

What biological activities have been explored for this compound?

Basic
Limited studies suggest:

  • Antimicrobial potential : Structural analogs with pyridine-carbohydrazide moieties exhibit activity against Gram-positive bacteria (MIC: 4–16 µg/mL) via membrane disruption .
  • Kinase inhibition : Derivatives with cyclopenta[b]pyridine scaffolds show nanomolar affinity for Pim kinases, relevant in cancer therapeutics .

How does stereoelectronic tuning influence structure-activity relationships (SAR)?

Q. Advanced

  • Amino group orientation : Planar vs. puckered conformations affect hydrogen-bonding capacity with kinase ATP-binding pockets. For example, (7R)-configured derivatives in Pim kinase inhibitors enhance binding by 30% compared to racemic mixtures .
  • Cyano group substitution : Replacing cyano with carboxylates reduces cellular permeability but improves aqueous solubility for in vivo applications .

How can contradictory pharmacological data be resolved?

Q. Advanced

  • Dose-response profiling : Discrepancies in IC50_{50} values (e.g., antimicrobial vs. cytotoxic effects) are addressed by testing across multiple concentrations (1 nM–100 µM) .
  • Metabolite analysis : LC-MS identifies degradation products (e.g., hydrolyzed cyano groups) that may confound activity measurements .

What are the stability considerations for long-term storage?

Q. Basic

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclopenta[b]pyridine ring.
  • Moisture control : Desiccants prevent hydrolysis of the carbohydrazide group, which forms hydrazine byproducts .

How does this compound contribute to heterocyclic chemistry research?

Q. Advanced

  • Scaffold diversification : The bicyclic core serves as a template for synthesizing fused pyridine-oxadiazole or pyridine-triazole hybrids, expanding bioactivity libraries .
  • Catalytic applications : Metal complexes (e.g., with Cu2+^{2+}) derived from the amino-cyano motif are explored in asymmetric catalysis .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • HPLC-MS/MS : Detects sub-0.1% impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .
  • Forced degradation studies : Acidic (HCl) or oxidative (H2_2O2_2) conditions identify labile functional groups, guiding formulation strategies .

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